molecular formula C19H22N2O2 B4842950 3-methyl-N-{4-[(phenylacetyl)amino]phenyl}butanamide

3-methyl-N-{4-[(phenylacetyl)amino]phenyl}butanamide

Cat. No. B4842950
M. Wt: 310.4 g/mol
InChI Key: IBFANQXQSULPCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-{4-[(phenylacetyl)amino]phenyl}butanamide, also known as MPHP, is a synthetic cathinone that belongs to the class of substituted cathinones. It is a psychoactive drug that has gained popularity in recent years due to its stimulating effects. MPHP is a potent psychostimulant that acts on the central nervous system, producing effects similar to those of other stimulants such as amphetamines and cocaine.

Mechanism of Action

The mechanism of action of 3-methyl-N-{4-[(phenylacetyl)amino]phenyl}butanamide is not fully understood, but it is believed to act primarily as a dopamine and norepinephrine reuptake inhibitor, similar to other stimulants such as amphetamines and cocaine. This results in increased levels of dopamine and norepinephrine in the brain, which produces the stimulating effects of the drug.
Biochemical and physiological effects
The biochemical and physiological effects of 3-methyl-N-{4-[(phenylacetyl)amino]phenyl}butanamide are similar to those of other stimulants. The drug produces a range of effects, including increased heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, increased energy, and reduced appetite. These effects are due to the drug's action on the central nervous system.

Advantages and Limitations for Lab Experiments

3-methyl-N-{4-[(phenylacetyl)amino]phenyl}butanamide has several advantages for use in laboratory experiments. It is readily available, and its synthesis method is well-established. Additionally, the drug produces effects that are similar to other stimulants, making it a useful tool for studying the effects of stimulants on the central nervous system. However, there are also limitations to the use of 3-methyl-N-{4-[(phenylacetyl)amino]phenyl}butanamide in laboratory experiments. The drug has a high potential for abuse, and its effects on the brain are not fully understood. Additionally, the drug's effects can vary depending on the individual, making it difficult to control for individual differences in research studies.

Future Directions

There are several future directions for research on 3-methyl-N-{4-[(phenylacetyl)amino]phenyl}butanamide. One area of interest is the drug's potential use in the treatment of medical conditions such as ADHD and depression. Additionally, further research is needed to fully understand the drug's mechanism of action and its effects on the brain and body. Finally, research is needed to develop safer and more effective treatments for stimulant abuse and addiction, which could potentially involve the use of drugs such as 3-methyl-N-{4-[(phenylacetyl)amino]phenyl}butanamide.

Scientific Research Applications

3-methyl-N-{4-[(phenylacetyl)amino]phenyl}butanamide has been extensively studied for its potential use in the treatment of various medical conditions, including attention deficit hyperactivity disorder (ADHD) and narcolepsy. The drug has been shown to increase alertness and improve cognitive function in individuals with ADHD. Additionally, 3-methyl-N-{4-[(phenylacetyl)amino]phenyl}butanamide has been studied for its potential use as an antidepressant and anxiolytic.

properties

IUPAC Name

3-methyl-N-[4-[(2-phenylacetyl)amino]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-14(2)12-18(22)20-16-8-10-17(11-9-16)21-19(23)13-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFANQXQSULPCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-{4-[(phenylacetyl)amino]phenyl}butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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